Trimethyl(2-piperidin-1-ylethyl)silane

Description

Historical Development in Organosilicon Chemistry

The synthesis of organosilicon compounds traces its origins to 1863, when Charles Friedel and James Crafts prepared tetraethylsilane via the reaction of silicon tetrachloride with diethylzinc. This milestone marked the birth of organosilicon chemistry, though systematic exploration began in the early 20th century with Frederic Stanley Kipping’s pioneering use of Grignard reagents to synthesize diverse alkyl- and arylsilanes. Kipping’s work laid the groundwork for understanding silicon-carbon bond formation, culminating in his accidental discovery of silicone polymers.

A transformative advancement occurred in the 1940s with Eugene Rochow and Richard Müller’s development of the direct process, enabling industrial-scale production of methylchlorosilanes via the reaction of chloromethane with silicon-copper alloys. This method remains the cornerstone of silicone manufacturing, producing critical precursors like dimethyldichlorosilane. The integration of nitrogen heterocycles into organosilicon systems emerged later, driven by interest in hybrid materials with tailored electronic and catalytic properties.

Significance in Silicon-Nitrogen Heterocyclic Compound Research

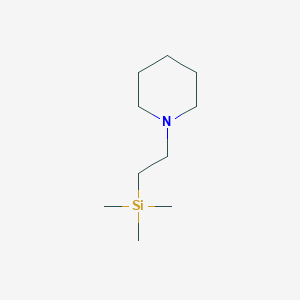

Trimethyl(2-piperidin-1-ylethyl)silane (C~9~H~22~N~2~Si, MW 186.37 g/mol) exemplifies the convergence of organosilicon and nitrogen heterocyclic chemistry. Its structure features a piperidine ring—a saturated six-membered nitrogen heterocycle—linked via an ethyl spacer to a trimethylsilyl group. This configuration combines the electron-donating properties of piperidine with the steric bulk and Lewis acidity of the silyl moiety, making it valuable in catalytic applications.

Recent studies highlight its role in synthesizing bridged sila-N-heterocycles through B(C~6~F~5~)~3~-catalyzed cascade reactions. For example, silylative dehydrogenation and hydrosilylation of N-aryl piperidines yield polycyclic frameworks with potential applications in medicinal chemistry. The compound’s ability to participate in sequential C–Si bond formation underscores its utility in constructing complex architectures.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~9~H~22~N~2~Si | |

| Molecular Weight | 186.37 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CSi(C)CCN1CCNCC1 |

Evolution of Academic Interest and Research Focus

Initial academic interest in this compound centered on its synthesis and structural characterization. Early reports documented its preparation via nucleophilic substitution reactions between chlorosilanes and piperidine derivatives. However, the 21st century saw a paradigm shift toward functional applications, particularly in catalysis and materials science.

A 2018 breakthrough demonstrated its utility in B(C~6~F~5~)~3~-mediated cascades to access bridged sila-N-heterocycles. Density functional theory (DFT) studies revealed that the reaction proceeds through a zwitterionic intermediate, with the silyl group stabilizing transition states during β-hydrosilylation. Concurrently, metal-free synthetic strategies for N-heterocycles highlighted its role as a silyl transfer agent.

Table 2: Milestones in Research Applications

Current research explores its integration into polymeric matrices for gas separation membranes and its use in photoredox catalysis. The compound’s dual functionality—combining a flexible nitrogen base with a hydrophobic silyl group—positions it as a versatile building block in supramolecular chemistry.

Properties

CAS No. |

18132-66-6 |

|---|---|

Molecular Formula |

C10H23NSi |

Molecular Weight |

185.38 g/mol |

IUPAC Name |

trimethyl(2-piperidin-1-ylethyl)silane |

InChI |

InChI=1S/C10H23NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3 |

InChI Key |

JNONUPYOIZXSNQ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCN1CCCCC1 |

Canonical SMILES |

C[Si](C)(C)CCN1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkenyl Silanes

- Trimethyl(1-phenylallyl)silane (): Features a phenyl-substituted allyl group. Used in synthesis of pyrroloazocine alkaloids, highlighting its role in forming carbon-silicon bonds during cyclization .

- Trimethyl(2-phenylbut-1-en-1-yl)silane (): Exhibits geometric isomerization (E/Z), with NMR data confirming stereochemistry. Reactivity in energy transfer reactions distinguishes it from saturated analogs .

Ethynyl Silanes

- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (): Contains a boron-protected acetylene. Used in Suzuki-Miyaura coupling (92% yield), demonstrating compatibility with transition metal catalysts .

- Trimethyl(2-pyren-1-ylethynyl)silane (): Pyrene substituent enables applications in optoelectronics due to extended conjugation (logP = 5.81, high hydrophobicity) .

Piperidine-Containing Silanes

- 1-(Trimethylsilyl)piperidine-2-one (): A cyclic amide with a silyl group. Synthesized via ketone silylation (40% yield), highlighting stability of the piperidine ring under reaction conditions .

| Compound | Substituent | Key Property | Reference |

|---|---|---|---|

| This compound | Piperidinylethyl | Basicity, ligand potential | Inferred |

| 1-(Trimethylsilyl)piperidine-2-one | Piperidone | Cyclic amide reactivity |

Fluorinated Silanes

- Trimethyl(trifluoromethyl)silane (): Synthesized via Swarts fluorination (Cl → F substitution). Exhibits enhanced thermal stability and electrophilicity due to trifluoromethyl group .

| Compound | Substituent | Key Property | Reference |

|---|---|---|---|

| This compound | Piperidinylethyl | Hydrophobicity | Inferred |

| Trimethyl(trifluoromethyl)silane | Trifluoromethyl | Electrophilic fluorination |

Q & A

Q. How can researchers optimize the synthesis of Trimethyl(2-piperidin-1-ylethyl)silane to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For silane derivatives, silylation reactions often involve nucleophilic substitution or hydrosilylation. Key steps include:

- Precursor Selection : Use high-purity piperidine derivatives and trimethylsilane precursors to minimize side reactions.

- Catalyst Screening : Test catalysts like palladium complexes or Lewis acids (e.g., BF₃·Et₂O) for efficiency .

- Workup Protocol : Post-reaction, precipitate impurities via low-temperature crystallization (e.g., –25 °C in Et₂O) and confirm purity using NMR (e.g., δ 0.22 ppm for trimethylsilyl protons) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., trimethylsilyl groups at δ 0.22 ppm) and carbon connectivity .

- Mass Spectrometry : Confirm molecular weight using EI-MS or ESI-MS, referencing databases like NIST Standard Reference Data for fragmentation patterns .

- Chromatography : Employ GC-MS or HPLC to assess purity, ensuring retention times align with known standards .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity in organometallic reactions?

Methodological Answer: The trimethylsilyl group acts as a stabilizing moiety. To evaluate steric effects:

- Kinetic Studies : Compare reaction rates of this compound with non-silylated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Computational Modeling : Use DFT calculations to map steric hindrance (e.g., Tolman cone angles) and electronic effects (NBO analysis) .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles/distortions caused by the silyl group .

Q. How can researchers address contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Stability Tests : Expose the compound to varying pH (e.g., HCl in dioxane) and monitor degradation via TLC or -NMR. Note incompatibility with heavy metals or strong acids as per SDS .

- Comparative Analysis : Cross-reference stability data from independent sources (e.g., NIST vs. Aladdin SDS) to identify testing condition disparities (e.g., temperature, solvent) .

- Mechanistic Probes : Use isotopic labeling (, ) to trace hydrolysis pathways and identify labile bonds .

Q. What environmental precautions are necessary when handling this compound in large-scale experiments?

Methodological Answer:

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage systems. Use wet-brushing or vacuuming with explosion-proof equipment .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult local regulations for silyl compound disposal .

- Ecotoxicology Screening : Conduct acute toxicity assays (e.g., Daphnia magna) if no ecological data exists, as noted in SDS Section 12 .

Data Gaps and Methodological Challenges

Q. How can researchers resolve the lack of ecotoxicological data for this compound?

Methodological Answer:

Q. What strategies mitigate risks when using this compound in air-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.